

6-Chloro-4-methylquinoline: A Comprehensive Technical Guide for Scientific Professionals

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Compound of Interest

Compound Name: 6-Chloro-4-methylquinoline

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An In-depth Exploration of the Synthesis, Properties, and Applications of a Key Heterocyclic Building Block

CAS Number: 41037-29-0[\[1\]](#)

Introduction

6-Chloro-4-methylquinoline is a halogenated quinoline derivative that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and materials science. The quinoline scaffold itself is a privileged structure, forming the core of numerous biologically active compounds. The strategic placement of a chloro group at the 6-position and a methyl group at the 4-position imparts unique physicochemical properties and reactivity to the molecule, making it a valuable intermediate in the synthesis of a diverse array of functional molecules. This technical guide provides a comprehensive overview of **6-chloro-4-methylquinoline**, detailing its properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery and development.

Physicochemical Properties

The physical and chemical properties of **6-chloro-4-methylquinoline** are fundamental to its handling, reactivity, and application. A summary of its key properties is presented below.

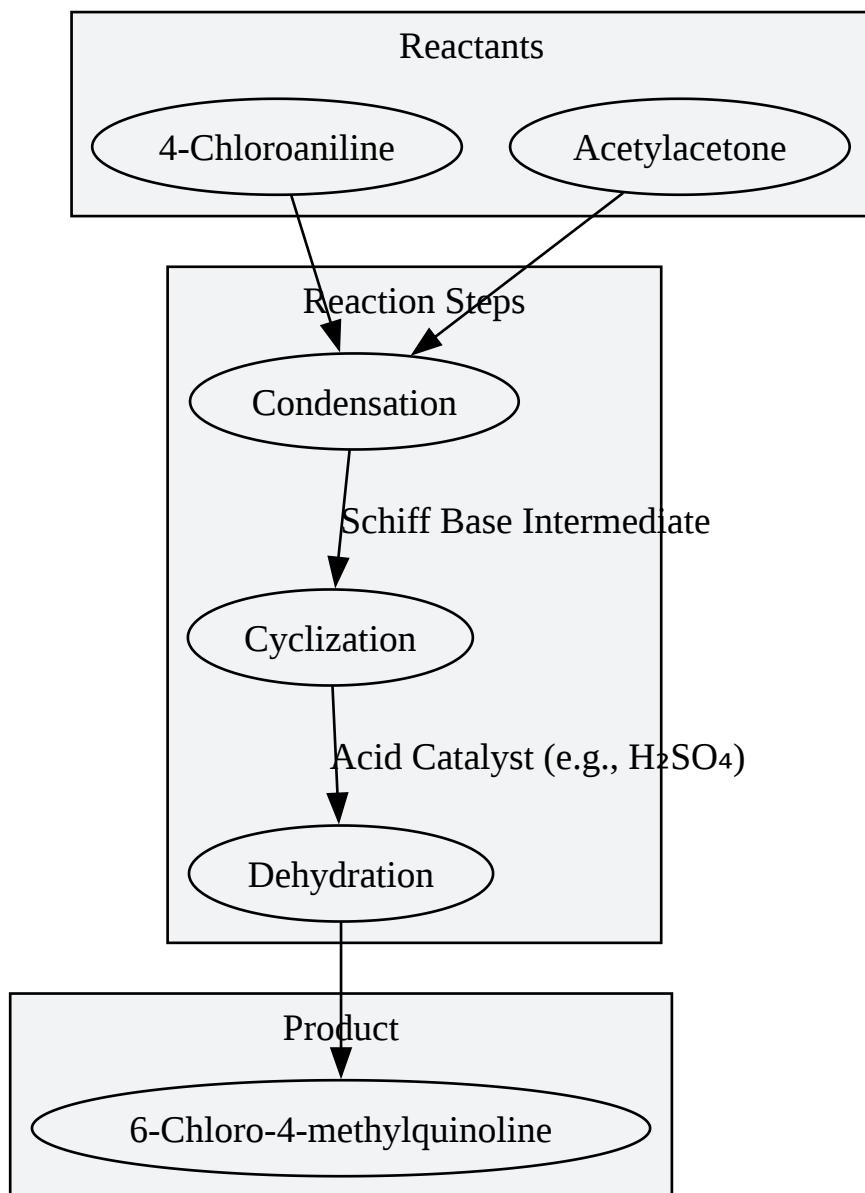
Property	Value	Source
CAS Number	41037-29-0	[1]
Molecular Formula	C ₁₀ H ₈ ClN	[1]
Molecular Weight	177.63 g/mol	[1]
Appearance	Solid (form may vary)	
Melting Point	Data not consistently available for 6-chloro-4-methylquinoline. For the related compound 2-chloro-4-methylquinoline, the melting point is 55-58 °C.	
Boiling Point	Data not consistently available for 6-chloro-4-methylquinoline. For the related compound 2-chloro-4-methylquinoline, the boiling point is 296 °C.	
Solubility	Generally soluble in organic solvents such as butanediol and carbon tetrachloride. [1] Insoluble in water. [2]	
Purity	Typically available in purities of ≥95%.	[1]

Synthesis of 6-Chloro-4-methylquinoline

The synthesis of the quinoline core can be achieved through several classic named reactions, which can be adapted for the preparation of **6-chloro-4-methylquinoline**. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern. The most relevant methods include the Combes, Doebner-von Miller, and Gould-Jacobs reactions.[\[3\]](#)

Conceptual Synthetic Approach: The Combes Synthesis

The Combes quinoline synthesis is a robust method that involves the acid-catalyzed condensation of an aniline with a β -diketone.^{[4][5]} For the synthesis of **6-chloro-4-methylquinoline**, 4-chloroaniline would serve as the aniline component, and acetylacetone (a β -diketone) would provide the remaining atoms for the quinoline ring.



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Detailed Experimental Protocol (Adapted from a General Procedure for 4-Methylquinoline Derivatives)

This protocol is an adaptation of a general method for the synthesis of 4-methylquinoline derivatives and should be optimized for the specific synthesis of **6-chloro-4-methylquinoline**.

[6]

Materials:

- 4-chloroaniline
- Methyl vinyl ketone (MVK)
- Acetic acid
- Anhydrous ferric chloride (FeCl_3) impregnated on silica gel ("silferc")
- Anhydrous zinc chloride (ZnCl_2)
- 10% Sodium hydroxide (NaOH) solution
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a stirred solution of 4-chloroaniline in acetic acid, add the "silferc" catalyst under an inert atmosphere (e.g., nitrogen). The molar ratio of the substituted aniline to the catalyst should be optimized, typically ranging from 1:1 to 1:1.5.[6]
- Stir the reaction mixture for 5 minutes.
- Slowly add methyl vinyl ketone (MVK) over a period of 15 minutes.
- Heat the reaction mixture to 70-75 °C and maintain this temperature for one hour.[6]
- Add anhydrous zinc chloride to the reaction mixture and reflux for an additional two hours.[6]
- Cool the reaction mixture to room temperature and filter to remove the catalyst.
- Basify the filtrate with a 10% NaOH solution.

- Extract the product with ethyl acetate (3 x 20 ml).[\[6\]](#)
- Combine the organic layers, dry over anhydrous Na_2SO_4 , and evaporate the solvent under reduced pressure to obtain the crude product.
- The crude product can be further purified by column chromatography.

Reactivity and Chemical Behavior

The chemical reactivity of **6-chloro-4-methylquinoline** is largely dictated by the quinoline ring system and the chloro substituent. The quinoline nitrogen is basic and can be protonated or alkylated. The chloro group at the 6-position is on the benzene ring and is generally less reactive towards nucleophilic aromatic substitution than a chloro group at the 2- or 4-position of the pyridine ring. However, under forcing conditions or with potent nucleophiles, substitution of the 6-chloro group can be achieved.

The methyl group at the 4-position can undergo condensation reactions if it is sufficiently activated. More commonly, the quinoline scaffold serves as a rigid framework for the attachment of various functional groups, with the chloro substituent providing a handle for further synthetic transformations, such as cross-coupling reactions.

Applications in Drug Discovery and Development

The quinoline core is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[\[7\]](#) **6-Chloro-4-methylquinoline** and its derivatives are of particular interest as precursors for the synthesis of potential therapeutic agents, especially in the realm of oncology.[\[8\]](#)

Role as a Scaffold for Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[\[9\]](#) The quinoline scaffold can mimic the purine ring of ATP, the primary substrate for kinases, allowing quinoline-based molecules to act as competitive inhibitors at the ATP-binding site.[\[9\]](#) The 6-chloro substituent can enhance binding affinity through halogen bonding and improve the pharmacokinetic profile of the resulting drug candidates.[\[9\]](#)

Derivatives of 6-chloro-quinoline have been investigated as inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and EGFR pathways.[9][10][11]

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Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling **6-chloro-4-methylquinoline**. Based on the safety data for closely related compounds, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[4][8] Avoid inhalation of dust and contact with skin and eyes.[8] In case of contact, rinse the affected area thoroughly with water.

Conclusion

6-Chloro-4-methylquinoline is a versatile heterocyclic compound with significant potential as a building block in organic synthesis, particularly for the development of novel therapeutic agents. Its synthesis can be achieved through established methodologies, and its reactivity allows for a wide range of chemical transformations. The continued exploration of **6-chloro-4-methylquinoline** and its derivatives is likely to yield new and potent molecules with applications in medicine and materials science. This guide provides a foundational understanding of this important chemical entity to aid researchers and scientists in their endeavors.

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References

- 1. 6-Chloro-4-methylquinoline | CymitQuimica [cymitquimica.com]
- 2. iipseries.org [iipseries.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
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